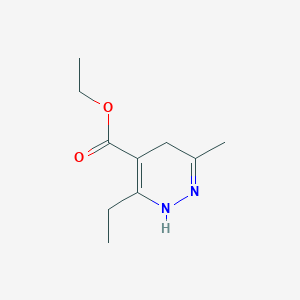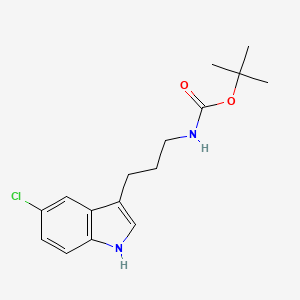
1-(Boc-amino)-3-(5-chloro-1h-indol-3-yl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to a 3-(5-chloro-1H-indol-3-yl)propyl moiety, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the indole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced by reacting the amine group with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
- Used in drug discovery and development programs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- TERT-BUTYL N-[3-(5-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-6-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-FLUORO-1H-INDOL-3-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-METHYL-1H-INDOL-3-YL)PROPYL]CARBAMATE
Comparison:
- TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can influence its reactivity and biological activity.
- Similar compounds with different substituents (e.g., fluorine, methyl) may exhibit distinct chemical and biological properties, making them suitable for different applications.
Properties
Molecular Formula |
C16H21ClN2O2 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-chloro-1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)18-8-4-5-11-10-19-14-7-6-12(17)9-13(11)14/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,18,20) |
InChI Key |
JLWRMBOLSKLXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


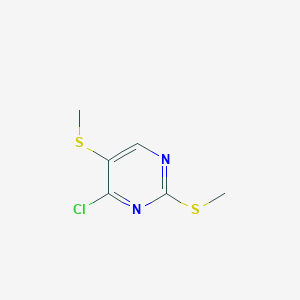

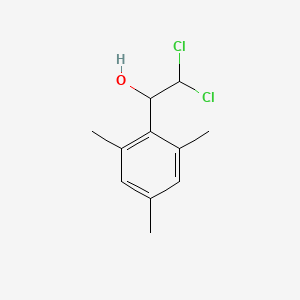

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
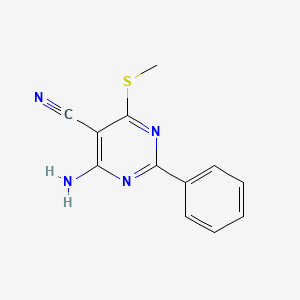
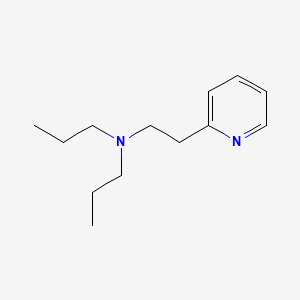
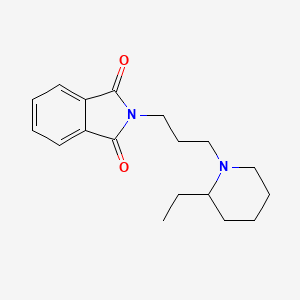

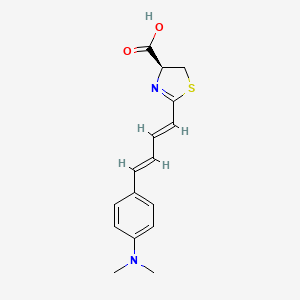
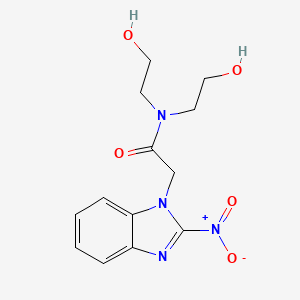
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
